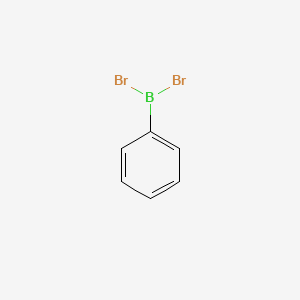![molecular formula C18H18N2O5 B14157596 [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate CAS No. 386260-81-7](/img/structure/B14157596.png)
[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common method involves the condensation of catechol with formaldehyde to form the benzodioxole structure. This intermediate is then subjected to further reactions to introduce the carboxylate and dimethylaminoanilino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperature, pressure, and pH being critical parameters to optimize the synthesis process.
化学反应分析
Types of Reactions
[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl group to alcohols, altering the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate exerts its effects involves interactions with various molecular targets. The benzodioxole ring can interact with enzymes and receptors, altering their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- [2-[4-(Dimethylamino)phenyl]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate
- [2-[4-(Methylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate
- [2-[4-(Ethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate
Uniqueness
What sets [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the dimethylamino and benzodioxole groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
386260-81-7 |
|---|---|
分子式 |
C18H18N2O5 |
分子量 |
342.3 g/mol |
IUPAC 名称 |
[2-[4-(dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C18H18N2O5/c1-20(2)14-6-4-13(5-7-14)19-17(21)10-23-18(22)12-3-8-15-16(9-12)25-11-24-15/h3-9H,10-11H2,1-2H3,(H,19,21) |
InChI 键 |
WORJHQPLCRXBHV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC3=C(C=C2)OCO3 |
溶解度 |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


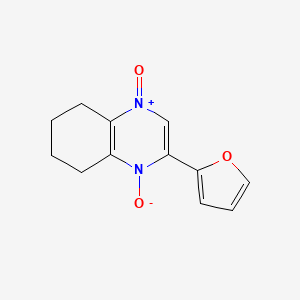
![1-[2-(4-Bromophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14157520.png)
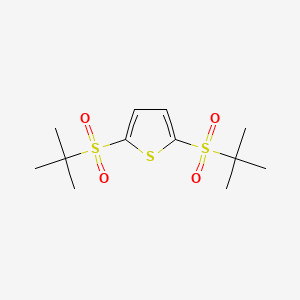
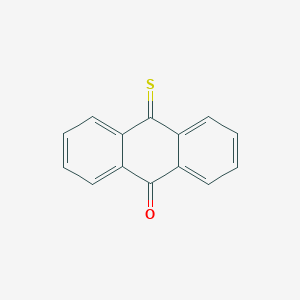
![2-(3,5-Dimethylpyrazol-1-yl)-9-(2-hydroxyethyl)-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14157535.png)
![8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline](/img/structure/B14157542.png)
![Ethyl [(2Z)-6-acetamido-2-[(4-phenoxybenzoyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14157555.png)

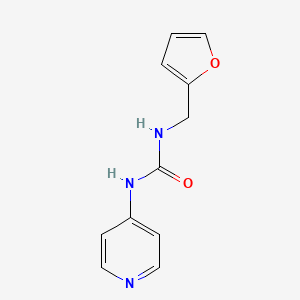

![6-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14157592.png)
